6-phenyl-3-pyridazinyl 2-furoate
Description
6-Phenyl-3-pyridazinyl 2-furoate is a synthetic ester derivative combining a pyridazinyl core substituted with a phenyl group at the 6-position and a 2-furoate moiety. Pyridazine derivatives are known for their applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity and binding interactions . The 2-furoate group, a common ester in flavoring agents and pharmaceuticals, contributes to solubility and metabolic stability.
Properties
IUPAC Name |
(6-phenylpyridazin-3-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(13-7-4-10-19-13)20-14-9-8-12(16-17-14)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVNNGCVFUXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-phenyl-3-pyridazinyl 2-furoate with key analogs based on structural features , functional properties , and regulatory/safety profiles .
Structural Analogues of 2-Furoate Esters
Key Observations :
- Functional Group Impact: Substituents on the ester group (e.g., methyl, ethyl, allyl) significantly alter odor profiles and volatility. Ethyl 2-furoate’s "urinous" character contrasts with allyl/methyl analogs .
- Bioactivity : Diloxanide furoate demonstrates how furoate esters can be pharmacologically optimized via substitution (e.g., dichloroacetamido group) .
- Synthesis Efficiency : DEBF’s high yield (95%) under acidic conditions highlights the scalability of furoate ester derivatives .
Pyridazine-Based Analogues
Pyridazine derivatives often exhibit enhanced electronic properties compared to benzene analogs. For example:
- 3-Pyridazinyl esters : Increased polarity due to nitrogen atoms improves solubility in polar solvents, which is critical for drug formulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
